molecular formula C20H15ClN2O2 B2654770 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide CAS No. 1097583-42-0

2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2654770
CAS No.: 1097583-42-0
M. Wt: 350.8
InChI Key: PJYOSXNTCJNZAU-UHFFFAOYSA-N
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Description

2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide is an organic compound with a complex structure that includes a chloronaphthalene moiety, a cyanomethyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the chloronaphthalene intermediate: This step involves the chlorination of naphthalene to produce 4-chloronaphthalene.

    Coupling reaction: The 4-chloronaphthalene is then reacted with an appropriate phenylacetamide derivative under specific conditions to form the desired product. This step often involves the use of a base and a solvent such as dimethylformamide (DMF).

    Introduction of the cyanomethyl group:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chloronaphthalen-1-yl)oxy]-N-(3-cyanothiophen-2-yl)acetamide: This compound has a similar structure but includes a thiophene ring instead of a phenyl group.

    2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-(4-methylphenyl)acetamide: This compound has a methyl-substituted phenyl group.

Uniqueness

2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-18-10-11-19(17-9-5-4-8-16(17)18)25-14-20(24)23(13-12-22)15-6-2-1-3-7-15/h1-11H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOSXNTCJNZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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